molecular formula C9H8F3N B15309910 3-(2,3,4-Trifluorophenyl)azetidine

3-(2,3,4-Trifluorophenyl)azetidine

Cat. No.: B15309910
M. Wt: 187.16 g/mol
InChI Key: QUMBYRVFUGNGFQ-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorophenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound The azetidine ring is known for its significant ring strain, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trifluorophenyl)azetidine can be achieved through various methods. One notable method involves the photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation for efficient cyclocondensation in an alkaline aqueous medium. This method allows for the preparation of azetidines bearing various functional groups .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3,4-Trifluorophenyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorophenyl ketones, while substitution reactions can produce a wide range of functionalized azetidines .

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)azetidine
  • 3-(4-Methoxyphenyl)azetidine
  • 3-(2,4-Difluorophenyl)azetidine

Comparison: Compared to other similar compounds, 3-(2,3,4-Trifluorophenyl)azetidine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and selectivity .

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

3-(2,3,4-trifluorophenyl)azetidine

InChI

InChI=1S/C9H8F3N/c10-7-2-1-6(5-3-13-4-5)8(11)9(7)12/h1-2,5,13H,3-4H2

InChI Key

QUMBYRVFUGNGFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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